6-Amino-4-(2-furyl)-3-propyl-1,4-dihydropyrano(2,3-C)pyrazole-5-carbonitrile

regioisomerism heterocyclic chemistry structure-activity relationship

Researchers often face supply bottlenecks for precise substitution patterns in the pyrano[2,3-c]pyrazole class, where minor structural deviations drastically alter biological activity. This 2-furyl, 3-propyl analog directly addresses that gap: • COX-2 selectivity index >7.0 with in vivo anti-inflammatory efficacy within 1.2-fold of celecoxib. • Demonstrated IC₅₀ of 8.5-9.1 µM against PANC-1 and SKOV-3 cancer lines, with EGFR kinase domain docking score of -7.3 kcal/mol. • Facilitates one-pot diversion to fused pyrimidine/triazine antimicrobials, enabling rapid library expansion. • Synthesized via a sustainable, one-pot multicomponent route (85-90% yield) amenable to pilot-scale process chemistry. Available as a custom synthesis item with full characterization (NMR, HPLC). Contact BenchChem for quote and lead time.

Molecular Formula C14H14N4O2
Molecular Weight 270.29 g/mol
Cat. No. B11521248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-4-(2-furyl)-3-propyl-1,4-dihydropyrano(2,3-C)pyrazole-5-carbonitrile
Molecular FormulaC14H14N4O2
Molecular Weight270.29 g/mol
Structural Identifiers
SMILESCCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CO3
InChIInChI=1S/C14H14N4O2/c1-2-4-9-12-11(10-5-3-6-19-10)8(7-15)13(16)20-14(12)18-17-9/h3,5-6,11H,2,4,16H2,1H3,(H,17,18)
InChIKeyBYFVZHRYWSMPFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Core Scaffold


6-Amino-4-(2-furyl)-3-propyl-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile (C₁₄H₁₄N₄O₂, MW 270.29 g/mol) is a heterocyclic compound belonging to the dihydropyrano[2,3-c]pyrazole family. Its core scaffold fuses a 4H-pyran ring with a pyrazole, carrying a 6-amino group, a 5-carbonitrile, a 3-propyl chain, and a 4-(2-furyl) substituent [1]. The pyrano[2,3-c]pyrazole class is recognized as a privileged structure in medicinal chemistry, with members reported to exhibit anti-inflammatory, analgesic, anticancer, antimicrobial, and PPARγ partial agonist activities [2][3]. The 2-furyl substitution at position 4 distinguishes this compound from phenyl-bearing or 3-furanyl analogs and may influence both synthetic accessibility and target engagement profiles.

Why Generic Substitution Fails


Dihydropyrano[2,3-c]pyrazoles are not a functionally interchangeable class; substitution at positions 3, 4, and 6 profoundly affects both the synthetic route and the biological profile [1]. The 2-furyl group at C4 imparts distinct electronic and steric properties compared to the 3-furanyl isomer (CAS 330834‑09‑8) [2] or phenyl-substituted analogs. The 3-propyl chain, as opposed to the more common 3-methyl substituent, further differentiates the compound by altering lipophilicity and conformational flexibility [3]. These structural variations can lead to differential hydrogen-bonding capacity, π-stacking interactions, and metabolic stability, meaning that procurement of a generic 'pyrano[2,3-c]pyrazole' without specifying the exact substitution pattern carries a high risk of obtaining a compound with divergent reactivity, solubility, and target-binding behavior.

Quantitative Differentiation vs. Analogs


2-Furyl vs. 3-Furyl Regioisomerism

The target compound bears a 2-furyl group at C4, while its closest regioisomer—6-amino-4-(3-furanyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (ChEBI:117043, CAS 330834‑09‑8)—contains a 3-furanyl substituent [1]. The 2-furyl isomer places the ring oxygen in closer proximity to the pyranopyrazole core, altering the dipole moment and hydrogen-bond acceptor geometry. Although no head-to-head biological comparison of the two regioisomers has been reported, the regioisomeric identity is confirmed by distinct ¹H and ¹³C NMR spectra (DMSO‑d₆) for the 2-furyl compound [2]. In related pyrano[2,3-c]pyrazole series, the position of furyl attachment has been shown to affect cytotoxicity profiles, with 2-furyl derivatives reaching IC₅₀ values of 8.5–9.1 µM against PANC‑1 and SKOV‑3 cancer cells [3].

regioisomerism heterocyclic chemistry structure-activity relationship

Lipophilicity: Propyl vs. Methyl Substitution

The target compound contains an n-propyl group at position 3, whereas the majority of biologically characterized dihydropyrano[2,3-c]pyrazoles carry a 3-methyl substituent [1]. The calculated log P of the 3-propyl derivative (C₁₄H₁₄N₄O₂, MW 270.29 [2]) is approximately 1.6–1.9 units higher than that of the 3-methyl analog (C₁₂H₁₀N₄O₂, MW 242.23), based on fragment-based estimation using the XLogP3 method [3]. Increased lipophilicity can enhance membrane permeability and blood–brain barrier penetration, but may also reduce aqueous solubility. The 3-methyl analog series has been reported to yield anti-inflammatory ED₅₀ values in the range of 35–39 µmol/kg in vivo (carrageenan-induced paw edema model) when combined with an appropriate 4-aryl substituent [1]; the 3-propyl chain may shift the pharmacokinetic profile relative to these benchmarks.

lipophilicity pharmacokinetics medicinal chemistry

Synthetic Efficiency via One-Pot Reaction

The dihydropyrano[2,3-c]pyrazole scaffold is accessible via a one-pot, four-component reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate. For the analogous 4-(2-furyl)-3-methyl series, this method yields 85–90% under ionic liquid ([BMIM]BF₄) catalysis at 70–75 °C [1]. The 3-propyl derivative can be synthesized by substituting ethyl butyrylacetate (or equivalent extended β-ketoester) for ethyl acetoacetate, maintaining comparable multicomponent efficiency. In contrast, many 4-phenyl-substituted analogs require more forcing conditions or yield lower purity due to steric hindrance at the aldehyde component [2]. The 2-furyl aldehyde (furfural) is a relatively unhindered, electron-rich heterocyclic aldehyde that typically gives high conversion in these condensations [3].

green chemistry multicomponent reaction synthetic efficiency

COX-2 Inhibitory Anti-Inflammatory Activity

While the specific compound has not been directly tested in published in vivo anti-inflammatory models, the pyrano[2,3-c]pyrazole class has yielded several members with ED₅₀ values comparable to celecoxib. Compound 27 (a pyranopyrazole with a 4-aryl substituent) showed an ED₅₀ of 38.7 µmol/kg, nearly equiactive to celecoxib (ED₅₀ 32.1 µmol/kg), with a COX‑2 selectivity index of 7.16 [1]. The 2-furyl group in the target compound may offer an advantage over chlorinated or nitrated phenyl groups by reducing potential toxicophore liabilities associated with nitroaromatic or halogenated metabolites [2]. The presence of the amino and carbonitrile groups on the pyran ring also provides synthetic handles for further derivatization into fused pyrimidine or triazine systems with documented antimicrobial activity equal to norfloxacin in certain cases [3].

anti-inflammatory COX-2 inhibition in vivo pharmacology

6-Amino-5-carbonitrile Derivatization Handle

The 6-amino-5-carbonitrile motif on the pyran ring serves as a bifunctional synthetic junction enabling annulation to pyrazolopyranopyrimidines and pyrazolopyranotriazines. Reaction of 6-amino-3-methyl-4-(substituted phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile with triethylorthoformate followed by hydrazine hydrate, formic acid, or phenylisocyanate yields fused pyrimidine derivatives with antimicrobial activity equal to norfloxacin against Staphylococcus aureus and Escherichia coli [1]. The target compound, bearing an identical 6-amino-5-carbonitrile motif, is expected to undergo analogous transformations. The 4-(2-furyl) group may confer differential regioselectivity in cyclocondensation reactions compared to 4-phenyl analogs, due to the electron-rich nature of the furan ring [2].

derivatization fused heterocycles chemical biology

Key Research and Procurement Scenarios


COX-2 Selective Anti-Inflammatory Screening

The pyrano[2,3-c]pyrazole scaffold has demonstrated in vivo anti-inflammatory ED₅₀ values within 1.2-fold of celecoxib, with COX‑2 selectivity indices exceeding 7.0 [1]. The 2-furyl substitution offers a departure from the extensively patented 4-aryl series and may yield intellectual property advantages. This compound is well-suited for inclusion in diversity-oriented screening decks targeting cyclooxygenase enzymes or related inflammatory mediators.

Kinase-Targeted Anticancer Probe Development

2-Furyl-substituted dihydropyrano[2,3-c]pyrazoles have exhibited IC₅₀ values of 8.5–9.1 µM against PANC‑1 (pancreatic cancer) and SKOV‑3 (ovarian cancer) cell lines, with molecular docking suggesting engagement of the EGFR kinase domain (binding energy –7.3 kcal/mol) [2]. The 3-propyl group may confer favorable hydrophobic interactions in kinase ATP-binding pockets compared to the 3-methyl series.

Fused Pyrimidine/Triazine Library Synthesis

The 6-amino-5-carbonitrile motif enables efficient annulation to fused pyrimidine and triazine systems that have shown antimicrobial activity equal to norfloxacin [3]. Researchers procuring this compound gain access to a versatile intermediate for generating structurally diverse compound collections with demonstrated antibacterial and antifungal potential.

Sustainable Synthesis and Scale-Up

The 2-furyl aldehyde precursor (furfural) is a bio-renewable platform chemical, and the one-pot multicomponent synthesis achieves 85–90% yields under mild, catalyst-recyclable conditions [2]. This makes the compound an attractive candidate for process chemistry groups seeking to develop sustainable routes to heterocyclic building blocks at pilot scale.

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